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Abstract

GSK467 is a potent and selective, cell-permeable inhibitor of Lysine-Specific Demethylase 5B
(KDM5B), also known as JARID1B or PLUL1. KDM5B is a histone demethylase that plays a
critical role in tumorigenesis and cancer progression by removing activating methylation marks
(H3K4me2/3) from the promoter regions of tumor suppressor genes. Overexpression of
KDM5B has been observed in numerous cancers, correlating with poor prognosis and drug
resistance. GSK467, by inhibiting the enzymatic activity of KDM5B, leads to the re-expression
of tumor suppressor genes and subsequent downstream effects on critical cancer cell signaling
pathways. This technical guide provides an in-depth overview of the role of GSK467 in
regulating these pathways, supported by quantitative data, detailed experimental protocols,
and visual diagrams to facilitate a comprehensive understanding for researchers and drug
development professionals.

Introduction to GSK467 and its Target, KDM5B

GSK467 is a small molecule inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of
KDM5B, effectively blocking its demethylase activity. It exhibits a high degree of selectivity for
KDM5B with a reported Ki of 10 nM and an IC50 of 26 nM[1]. This selectivity profile, with 180-
fold greater potency against KDM5B than KDM4C and no significant activity against other
Jumoniji family members, makes GSK467 a valuable tool for studying the specific functions of
KDMB5B in cancer biology[1].
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KDMB5B is a member of the JARID1 family of histone demethylases, which are Fe(ll) and a-
ketoglutarate-dependent enzymes[2]. By removing trimethylation and dimethylation from lysine
4 of histone H3 (H3K4me3 and H3K4me?2), KDM5B acts as a transcriptional repressor[2].
These histone marks are generally associated with active gene transcription. The
overexpression of KDM5B has been documented in a wide range of malignancies, including
breast, lung, liver, and prostate cancer[2].

Core Signaling Pathways Regulated by GSK467

The inhibition of KDM5B by GSK467 triggers a cascade of events within cancer cells, primarily
through the reactivation of tumor suppressor gene expression. This leads to the modulation of
several key signaling pathways that are fundamental to cancer cell proliferation, survival, and
metastasis.

The E2F/RB Pathway: G1/S Cell Cycle Arrest

The Retinoblastoma (RB) protein, in its hypophosphorylated state, binds to the E2F family of
transcription factors, thereby inhibiting the expression of genes required for the G1 to S phase
transition of the cell cycle. KDM5B has been shown to suppress the expression of cyclin-
dependent kinase inhibitors (CDKIs) such as p15 and p27[3]. By inhibiting KDM5B, GSK467
treatment leads to an increase in H3K4me3 at the promoter regions of the CDKN2B (p15) and
CDKN1B (p27) genes, resulting in their re-expression. The subsequent increase in p15 and
p27 protein levels inhibits the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes,
respectively. This prevents the hyperphosphorylation of RB, maintaining it in its active, E2F-
bound state and ultimately leading to a G1/S cell cycle arrest and inhibition of proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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